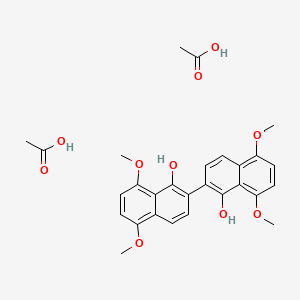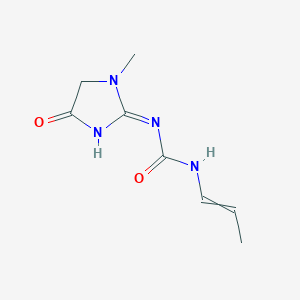![molecular formula C13H21O4P B14379089 [1-(Pentyloxy)-1-phenylethyl]phosphonic acid CAS No. 89561-57-9](/img/structure/B14379089.png)
[1-(Pentyloxy)-1-phenylethyl]phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Pentyloxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety with a pentyloxy substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pentyloxy)-1-phenylethyl]phosphonic acid typically involves the reaction of a phenylethyl halide with a pentyloxy group and a phosphonic acid derivative. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs direct methods using phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond . This approach is favored for its efficiency and scalability.
化学反应分析
Types of Reactions: [1-(Pentyloxy)-1-phenylethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The phenylethyl and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further functionalized for specific applications.
科学研究应用
Chemistry: In chemistry, [1-(Pentyloxy)-1-phenylethyl]phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Its structural similarity to phosphate moieties makes it a valuable tool for studying enzyme interactions and metabolic pathways .
Medicine: In medicine, phosphonic acid derivatives are explored for their potential as bone-targeting agents and pro-drugs. The bioactive properties of these compounds make them suitable for therapeutic applications, including the treatment of bone-related diseases .
Industry: Industrially, this compound is used in the design of supramolecular or hybrid materials, surface functionalization, and analytical purposes. Its coordination properties are leveraged in the development of advanced materials and coatings .
作用机制
The mechanism of action of [1-(Pentyloxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, facilitating various biochemical and chemical processes. The compound’s effects are mediated through pathways involving coordination chemistry and enzyme inhibition .
相似化合物的比较
Aminophosphonic acids: These compounds contain an amino group in place of the pentyloxy group and are known for their bioactive properties.
Organometallic phosphonic acids: These compounds feature metal-phosphorus bonds and are used in catalysis and material science.
Uniqueness: [1-(Pentyloxy)-1-phenylethyl]phosphonic acid is unique due to its specific combination of a pentyloxy group and a phenylethyl moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
属性
CAS 编号 |
89561-57-9 |
|---|---|
分子式 |
C13H21O4P |
分子量 |
272.28 g/mol |
IUPAC 名称 |
(1-pentoxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C13H21O4P/c1-3-4-8-11-17-13(2,18(14,15)16)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H2,14,15,16) |
InChI 键 |
QJQOLINIHUCYRG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC(C)(C1=CC=CC=C1)P(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(Ethoxycarbonyl)oxy]imino}-2-methylpentan-2-YL)prop-2-enamide](/img/structure/B14379008.png)




![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
![1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14379048.png)



![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
